An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-fluoropyridine
An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction
3,5-Dichloro-4-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts distinct electronic properties that make it a valuable building block for the synthesis of complex molecular architectures. Understanding the physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,5-Dichloro-4-fluoropyridine. While experimental data for some properties remain elusive in publicly accessible literature, this guide endeavors to provide a thorough summary of available information, supplemented with predicted values and established experimental methodologies for their determination.
Molecular Structure and Core Chemical Identifiers
The foundational step in understanding the physicochemical nature of any compound is to delineate its molecular structure and key identifiers.
Molecular Structure:
Caption: Molecular Structure of 3,5-Dichloro-4-fluoropyridine.
Table 1: Core Chemical Identifiers for 3,5-Dichloro-4-fluoropyridine
| Identifier | Value | Source(s) |
| CAS Number | 916791-62-3 | [1] |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)F)Cl | [1] |
| InChI | InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H |
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is crucial for its application in research and development. While experimentally determined data for 3,5-Dichloro-4-fluoropyridine is limited, the following table summarizes the available predicted values.
Table 2: Physical Properties of 3,5-Dichloro-4-fluoropyridine
| Property | Predicted Value | Experimental Value | Source(s) |
| Boiling Point | 183.8 ± 35.0 °C | Not Available | |
| Density | 1.498 ± 0.06 g/cm³ | Not Available | |
| pKa | 0.21 ± 0.10 | Not Available | |
| Melting Point | Not Available | Not Available | |
| Solubility | Not Available | Not Available |
Expert Insight: The predicted boiling point suggests that 3,5-Dichloro-4-fluoropyridine is a liquid at room temperature. The presence of electronegative halogen atoms is expected to result in a relatively high boiling point compared to unsubstituted pyridine. The predicted low pKa value indicates that the pyridine nitrogen is significantly less basic due to the electron-withdrawing effects of the chlorine and fluorine substituents. It is crucial for researchers to experimentally verify these properties for accurate process design and modeling.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. At present, publicly accessible, experimentally-derived spectroscopic data for 3,5-Dichloro-4-fluoropyridine is not available. However, based on the known principles of NMR and IR spectroscopy and data for analogous compounds, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons on the pyridine ring. The chemical shift of this singlet would likely be in the downfield region, influenced by the electronegative halogen substituents.
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¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three unique carbon environments in the molecule (C2/C6, C3/C5, and C4). The carbon atoms bonded to the halogens (C3, C4, C5) will exhibit characteristic chemical shifts and coupling constants with the fluorine atom.
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¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom at the C4 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the adjacent protons (if any) would provide further structural information.
Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum of 3,5-Dichloro-4-fluoropyridine would be expected to exhibit characteristic absorption bands corresponding to:
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C-H stretching vibrations of the aromatic ring.
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C=C and C=N stretching vibrations within the pyridine ring.
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C-Cl and C-F stretching vibrations. The C-F stretch is typically a strong band in the region of 1000-1400 cm⁻¹.
Experimental Protocols for Physical Property Determination
For researchers requiring precise, experimentally-determined physical properties, the following established protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Methodology: Capillary Method
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Sample Preparation: Finely powder a small amount of the solid sample.
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Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: General workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
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Sample Preparation: Place a small amount of the liquid sample (a few drops) into a small test tube or a fusion tube.
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Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
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Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath in a Thiele tube).
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Heating: Heat the bath gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
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Observation: Continue heating until a continuous and rapid stream of bubbles emerges. Then, remove the heat source.
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Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Synthesis
A specific, detailed, and publicly available experimental protocol for the synthesis of 3,5-Dichloro-4-fluoropyridine could not be definitively identified in the course of this review. However, the synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution reactions on polychlorinated pyridine precursors. A plausible synthetic route could involve the selective fluorination of a corresponding polychlorinated pyridine using a fluoride salt, such as potassium fluoride, in a polar aprotic solvent.
Safety and Handling
Based on available safety data, 3,5-Dichloro-4-fluoropyridine should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood.[1]
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
3,5-Dichloro-4-fluoropyridine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel chemical entities. While a complete, experimentally verified profile of its physical properties is not yet available in the public domain, this guide has consolidated the existing predicted data and outlined standard methodologies for their experimental determination. As research involving this compound progresses, it is anticipated that a more comprehensive understanding of its physicochemical characteristics will emerge, further enabling its application in the fields of drug discovery and materials science.
